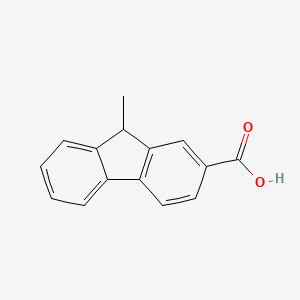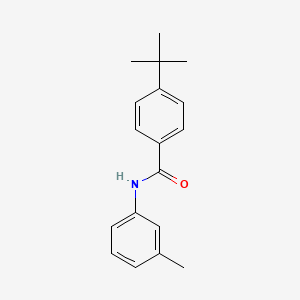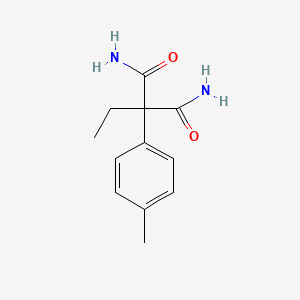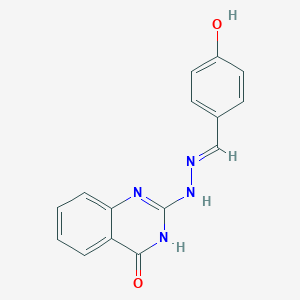
9-methyl-9H-fluorene-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-9H-fluorene-2-carboxylic acid is an organic compound with the molecular formula C15H12O2 and a molecular weight of 224.262 g/mol . This compound is part of the fluorene family, which is known for its aromatic hydrocarbon structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Die Synthese von 9-Methyl-9H-Fluoren-2-carbonsäure umfasst typischerweise die Reaktion von 9-Methylfluoren mit Kohlendioxid in Gegenwart einer starken Base wie Natriumhydrid oder Kalium-tert-butoxid . Die Reaktion wird unter einer inerten Atmosphäre, meist Stickstoff oder Argon, durchgeführt, um eine Oxidation zu verhindern. Das Reaktionsgemisch wird dann angesäuert, um das gewünschte Produkt auszufällen.
Industrielle Produktionsverfahren: Das Verfahren kann durch den Einsatz fortschrittlicher Reinigungstechniken wie Umkristallisation und Chromatographie für höhere Ausbeuten und Reinheit optimiert werden .
Arten von Reaktionen:
Oxidation: 9-Methyl-9H-Fluoren-2-carbonsäure kann Oxidationsreaktionen eingehen, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder ein Aldehyd umwandeln.
Substitution: Die Verbindung kann an elektrophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen die Methylgruppe oder der aromatische Ring durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat in saurer Umgebung.
Reduktion: Lithiumaluminiumhydrid in trockenem Ether.
Substitution: Halogene (z. B. Brom) in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte:
Reduktion: Reduktion kann 9-Methyl-9H-Fluoren-2-carbinol oder 9-Methyl-9H-Fluoren-2-aldehyd ergeben.
Substitution: Substitutionsreaktionen können halogenierte oder nitrierte Derivate von 9-Methyl-9H-Fluoren-2-carbonsäure erzeugen.
4. Wissenschaftliche Forschungsanwendungen
9-Methyl-9H-Fluoren-2-carbonsäure wird aufgrund ihrer vielseitigen chemischen Eigenschaften in verschiedenen wissenschaftlichen Forschungsbereichen eingesetzt :
Chemie: Sie dient als Vorläufer für die Synthese komplexerer organischer Moleküle und wird zum Studium von Reaktionsmechanismen eingesetzt.
Biologie: Die Verbindung wird in biochemischen Assays und als Sonde in der molekularen Biologieforschung eingesetzt.
Medizin: Die Forschung zu potenziellen pharmazeutischen Anwendungen umfasst die Verwendung als Baustein für die Medikamentenentwicklung.
5. Wirkmechanismus
Der Wirkmechanismus von 9-Methyl-9H-Fluoren-2-carbonsäure beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen . Die Verbindung kann als Ligand wirken und an Proteine oder Enzyme binden und deren Aktivität modulieren. Diese Interaktion kann zu Veränderungen in zellulären Prozessen wie Signaltransduktion und Genexpression führen. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab .
Ähnliche Verbindungen:
- 9H-Fluoren-9-carbonsäure
- 9-Methylfluoren-9-carbonylchlorid
- 9-Hydroxy-9-fluorencarbonsäure
Vergleich: 9-Methyl-9H-Fluoren-2-carbonsäure ist aufgrund des Vorhandenseins sowohl einer Methylgruppe als auch einer Carbonsäuregruppe am Fluorenring einzigartig. Diese Kombination funktioneller Gruppen verleiht ihr im Vergleich zu ihren Analogen eine unterschiedliche chemische Reaktivität und physikalische Eigenschaften. Beispielsweise fehlt 9H-Fluoren-9-carbonsäure die Methylgruppe, was ihre Löslichkeit und Reaktivität beeinflussen kann. Entsprechend hat 9-Methylfluoren-9-carbonylchlorid eine andere funktionelle Gruppe, die sich auf ihr chemisches Verhalten und ihre Anwendungen auswirkt .
Wissenschaftliche Forschungsanwendungen
9-Methyl-9H-fluorene-2-carboxylic acid is utilized in various scientific research fields due to its versatile chemical properties :
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe in molecular biology research.
Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug development.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 9-methyl-9H-fluorene-2-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 9H-Fluorene-9-carboxylic acid
- 9-Methylfluorene-9-carbonyl chloride
- 9-Hydroxy-9-fluorenecarboxylic acid
Comparison: 9-Methyl-9H-fluorene-2-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the fluorene ring. This combination of functional groups imparts distinct chemical reactivity and physical properties compared to its analogs. For example, 9H-fluorene-9-carboxylic acid lacks the methyl group, which can influence its solubility and reactivity. Similarly, 9-methylfluorene-9-carbonyl chloride has a different functional group, affecting its chemical behavior and applications .
Eigenschaften
CAS-Nummer |
1022-23-7 |
|---|---|
Molekularformel |
C15H12O2 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
9-methyl-9H-fluorene-2-carboxylic acid |
InChI |
InChI=1S/C15H12O2/c1-9-11-4-2-3-5-12(11)13-7-6-10(15(16)17)8-14(9)13/h2-9H,1H3,(H,16,17) |
InChI-Schlüssel |
ACVPSAXOHIZCDV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2=CC=CC=C2C3=C1C=C(C=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{(3Z)-3-[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11973758.png)
![2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(2-furyl)ethylidene]acetohydrazide](/img/structure/B11973763.png)

![4-{[(E)-(2-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11973776.png)

![(5Z)-3-(2-furylmethyl)-5-{[3-(4-isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11973786.png)
![N-(4-ethoxyphenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B11973789.png)

![9-Bromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11973795.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohexane]](/img/structure/B11973804.png)
![6-Amino-3-phenyl-4-[5-(2,4,6-trichlorophenyl)-2-furyl]-1,4-dihydropyrano[2,3-C]pyrazole-5-carbonitrile](/img/structure/B11973818.png)
![3-[(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11973820.png)
